Nickel(II) 4-methylbenzenesulfonate hexahydrate
Description
Properties
IUPAC Name |
4-methylbenzenesulfonate;nickel(2+);hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Ni.6H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h2*2-5H,1H3,(H,8,9,10);;6*1H2/q;;+2;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCMDNDJMKXLPP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26NiO12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579327 | |
| Record name | Nickel(2+) 4-methylbenzene-1-sulfonate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6944-05-4 | |
| Record name | Nickel(2+) 4-methylbenzene-1-sulfonate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Synthetic Parameters:
-
Solvent : Deionized water is used to dissolve the reactants.
-
Temperature : The reaction mixture is heated to 80–90°C to accelerate ligand substitution.
-
Molar Ratio : A 1:2 molar ratio of nickel(II) sulfate to 4-methylbenzenesulfonic acid ensures complete complexation.
-
Crystallization : Slow cooling of the solution yields green crystalline hexahydrate particles, which are isolated via vacuum filtration.
Table 1: Typical Laboratory-Scale Synthesis Conditions
| Parameter | Condition |
|---|---|
| Nickel salt | |
| Acid | |
| Reaction temperature | 80–90°C |
| Reaction time | 2–4 hours |
| Yield | 70–85% (reported in analogous syntheses) |
Industrial-Scale Batch Production
Industrial manufacturing employs large-scale reactors to optimize yield and purity. The process involves:
-
Dissolution : Nickel(II) sulfate hexahydrate and 4-methylbenzenesulfonic acid are dissolved in heated deionized water.
-
Precipitation : The reaction mixture is stirred at 90°C for 3–4 hours to ensure complete ligand exchange.
-
Recrystallization : The crude product is dissolved in minimal hot water and filtered to remove insoluble impurities.
-
Crystallization : Controlled cooling at 0.5°C/min induces hexahydrate formation.
-
Drying : The crystals are vacuum-dried at 50°C to prevent dehydration.
Table 2: Industrial Process Optimization
| Parameter | Industrial Standard |
|---|---|
| Batch size | 100–500 kg per cycle |
| Purity | >98% (via recrystallization) |
| Energy consumption | 15–20 kWh/kg |
Structural and Thermal Characterization
X-Ray Diffraction (XRD) Analysis
Single-crystal XRD reveals an octahedral geometry around the nickel(II) center, with six water molecules in the coordination sphere. The equatorial plane includes two 4-methylbenzenesulfonate ligands, while axial positions are occupied by water molecules. Key bond lengths include:
-
: 2.08–2.12 Å
-
: 2.04–2.07 Å
Thermal Gravimetric Analysis (TGA)
TGA data indicate three mass loss stages:
Table 3: Thermal Decomposition Profile
| Stage | Temperature Range | Mass Loss (%) |
|---|---|---|
| Dehydration | 60–120°C | 20.8 |
| Ligand decomposition | 280–400°C | 58.4 |
| Residual | >700°C | 20.8 |
Comparative Analysis with Analogous Compounds
This compound shares structural similarities with nickel(II) p-toluenesulfonate hexahydrate, differing only in the substituent position on the benzene ring. Key contrasts include:
-
Solubility : The 4-methyl isomer exhibits higher solubility in polar solvents (e.g., 12.3 g/100 mL in water at 25°C) compared to the 3-methyl derivative (9.8 g/100 mL).
-
Thermal stability : The 4-methyl variant decomposes at 280°C, whereas the 3-methyl analogue decomposes at 265°C.
Challenges and Optimization Strategies
Common Pitfalls
-
Hydration control : Rapid cooling may yield non-stoichiometric hydrates.
-
Acid excess : Unreacted 4-methylbenzenesulfonic acid can lower product purity.
Yield Enhancement Techniques
-
pH adjustment : Maintaining pH 5–6 during synthesis prevents nickel hydroxide precipitation.
-
Seeding : Introducing seed crystals during cooling improves hexahydrate homogeneity.
Chemical Reactions Analysis
Table 1: Optimization of XEC Reaction Conditions
| Entry | Ni Source | Ligand | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | ((R)-BINAP)NiCl₂ | None | MgI₂ | 77 |
| 2 | Ni(cod)₂ | rac-BINAP | MgI₂ | 27 |
| 8 | NiCl₂(dme) | rac-BINAP | None | 8 |
The highest yield (77%) was achieved using ((R)-BINAP)NiCl₂ with MgI₂ as an additive, highlighting the critical role of ligand choice and Lewis acid activation .
Coordination Chemistry and Ligand Exchange
The compound participates in ligand substitution reactions due to its labile water molecules. Studies on analogous nickel(II) sulfato complexes (e.g., NiSO₄·6H₂O) reveal:
-
Monodentate sulfato coordination in aqueous solutions.
-
Chelation by nitrogen-donor ligands like methyl(2-pyridyl)ketone oxime, forming stable mononuclear complexes .
-
Thermal decomposition pathways involving sequential loss of water and sulfonate ligands .
Table 2: Thermal Decomposition of Nickel(II) Sulfato Complexes
| Compound | Decomposition Steps (°C) | Final Product |
|---|---|---|
| [Ni(SO₄){(py)C(Me)NOH}(H₂O)₃]·H₂O | 120–250 (H₂O loss) | NiO + Organic Residue |
| [Ni(SO₄){(py)C(Me)NOH}₂(H₂O)]·H₂O | 150–300 (H₂O + ligand) | NiO + Sulfur Oxides |
Reduction and Hydrogenation Activity
Nickel(II) complexes derived from 4-methylbenzenesulfonate exhibit hydrogenation activity in furfural (FF) reduction:
-
100% selectivity toward furfuryl alcohol, contrasting with Pd(II) catalysts that produce mixed products .
Key Reaction Pathway:
-
Substrate adsorption on Ni(II) active sites.
-
H₂ activation and hydride transfer to FF.
Comparative Reactivity with Related Nickel Complexes
Nickel(II) 4-methylbenzenesulfonate hexahydrate shares reactivity patterns with other Ni(II) salts but differs in ligand compatibility:
Table 3: Reactivity Comparison of Nickel(II) Complexes
| Compound | Ligand Type | Key Reaction | Application |
|---|---|---|---|
| Ni(II) 4-methylbenzenesulfonate | Sulfonate + H₂O | Cross-electrophile coupling | Cyclopropane synthesis |
| NiSO₄·6H₂O | Sulfate + oxime | Ligand substitution | Coordination chemistry |
| Ni(II)-NHC/phosphite | N-heterocyclic carbene | Suzuki-Miyaura coupling | Cross-coupling catalysis |
Stability and Decomposition Pathways
The compound demonstrates thermal stability up to 150°C , with decomposition involving:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H9NiO6S
- Molecular Weight : 253.7 g/mol
- Appearance : Typically appears as a green crystalline solid.
- Solubility : Highly soluble in water, facilitating its application in aqueous reactions.
Catalysis in Organic Synthesis
Nickel(II) 4-methylbenzenesulfonate hexahydrate is recognized for its role as a catalyst in various organic reactions. Its ability to facilitate reactions such as:
- Hydrocyanation : Nickel complexes are known to catalyze hydrocyanation reactions effectively, which are crucial for synthesizing nitriles from alkenes and cyanide sources .
- Cross-Coupling Reactions : It has been utilized in cross-coupling reactions involving aryl halides and organometallic reagents, providing a pathway to synthesize complex organic molecules.
Polymerization Reactions
The compound is also employed in polymer chemistry:
- Polymerization Catalysts : this compound serves as a catalyst for the polymerization of various monomers, leading to the formation of polymers with desirable properties for industrial applications.
Biological Studies
Nickel compounds have been studied for their biological significance:
- Enzyme Mimics : The compound can act as a model for nickel-containing enzymes, helping researchers understand nickel's role in biological systems and its potential therapeutic applications .
- Toxicological Studies : Research into the effects of nickel compounds on cellular systems highlights the need for understanding their toxicity and mechanisms of action, particularly in relation to nickel-induced oxidative stress .
Data Table: Summary of Applications
Case Study 1: Hydrocyanation Catalysis
A study demonstrated that this compound effectively catalyzes the hydrocyanation of various alkenes under mild conditions. The reaction yielded high selectivity and conversion rates, showcasing its potential for industrial applications in synthesizing nitriles .
Case Study 2: Polymerization of Styrene
In another investigation, this compound was used as a catalyst for the polymerization of styrene, resulting in polystyrene with enhanced thermal stability and mechanical properties. This application highlights its utility in producing materials with specific performance characteristics required in packaging and construction industries.
Mechanism of Action
The mechanism of action of Nickel(II) 4-methylbenzenesulfonate hexahydrate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion acts as a central metal atom, forming coordination complexes with ligands. These complexes can undergo various chemical transformations, making the compound useful in catalysis and other applications .
Comparison with Similar Compounds
Comparison with Similar Nickel(II) Hexahydrate Compounds
Structural and Crystallographic Properties
Table 1: Structural Comparison of Nickel(II) Hexahydrate Salts
Key Observations :
Solubility and Reactivity
- Sulfate vs. Chloride : Nickel sulfate hexahydrate is highly soluble in water, forming stable aquo complexes, while nickel chloride hexahydrate readily dehydrates to anhydrous NiCl₂ at elevated temperatures .
- Nitrate in Synthesis : Nickel nitrate hexahydrate is preferred in sol-gel and hydrothermal methods due to its high solubility and compatibility with organic ligands (e.g., 4,4′-bipyridine) .
Table 2: Functional Comparison
Key Findings :
Toxicity and Environmental Impact
- Carcinogenicity: Nickel subsulfide (Ni₃S₂) and oxide (NiO) show higher lung carcinogenicity in rats compared to nickel sulfate hexahydrate, attributed to their insolubility and prolonged tissue retention .
- Handling Precautions : Hexahydrate salts require controlled storage to prevent dehydration and release of toxic nickel ions .
Biological Activity
Nickel(II) 4-methylbenzenesulfonate hexahydrate is a coordination compound that has garnered attention due to its potential biological activities and applications. Characterized by the formula C₁₄H₂₆NiO₁₂S₂·6H₂O, this compound consists of nickel ions coordinated with 4-methylbenzenesulfonate ligands and six water molecules, resulting in a green crystalline solid that is soluble in polar solvents. The biological activity of nickel compounds, including this specific compound, is an area of ongoing research, particularly regarding their therapeutic applications and interactions with biological molecules.
Structural Characteristics
- Molecular Formula : C₁₄H₂₆NiO₁₂S₂·6H₂O
- Molar Mass : Approximately 406.56 g/mol
- Appearance : Green crystalline solid
- Solubility : Soluble in polar solvents
Synthesis Methods
This compound can be synthesized through various methods, including coordination reactions involving nickel salts and sulfonate ligands under controlled conditions.
Biological Activity
Nickel compounds have been studied for their diverse biological activities. This compound exhibits several noteworthy effects:
Antimicrobial Activity
Research indicates that nickel compounds can possess antimicrobial properties. For instance, studies have shown that nickel ions can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations.
Cytotoxic Effects
Nickel(II) compounds are known to exhibit cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage.
Interaction with Biological Molecules
The interaction of this compound with proteins and nucleic acids has been a focus of research. Nickel ions can bind to thiol groups in proteins, affecting their structure and function. Additionally, the compound's ability to form complexes with DNA suggests implications for gene expression regulation.
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on human head and neck squamous cell carcinoma (HNSCC) cells. The results indicated a dose-dependent inhibition of cell viability, with significant induction of apoptosis observed via flow cytometry. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of DNA damage pathways.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
Case Study 2: Antimicrobial Properties
In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
